2-[(4-Chlorophenyl)amino]acetohydrazide
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Chlorophenyl)amino]acetohydrazide typically involves the reaction of 4-chloroaniline with ethyl chloroacetate to form an intermediate, which is then reacted with hydrazine hydrate to yield the final product. The reaction conditions generally include:
-
Step 1: Formation of Intermediate
Reactants: 4-chloroaniline and ethyl chloroacetate
Solvent: Ethanol
Temperature: Reflux conditions
Duration: Several hours
-
Step 2: Formation of this compound
Reactants: Intermediate from Step 1 and hydrazine hydrate
Temperature: Room temperature to reflux
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and solvents but may include additional purification steps such as recrystallization to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Chlorophenyl)amino]acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group.
Common Reagents and Conditions
-
Oxidation
Reagents: Potassium permanganate, hydrogen peroxide
Conditions: Acidic or basic medium, elevated temperatures
-
Reduction
Reagents: Sodium borohydride, lithium aluminum hydride
Conditions: Room temperature to reflux
-
Substitution
Reagents: Various nucleophiles (e.g., amines, thiols)
Conditions: Solvent (e.g., ethanol, methanol), room temperature to reflux
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.
Scientific Research Applications
2-[(4-Chlorophenyl)amino]acetohydrazide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Utilized in proteomics research to study protein interactions and functions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Employed in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-[(4-Chlorophenyl)amino]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and function. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-Bromophenyl)amino]acetohydrazide
- 2-[(4-Fluorophenyl)amino]acetohydrazide
- 2-[(4-Methylphenyl)amino]acetohydrazide
Uniqueness
2-[(4-Chlorophenyl)amino]acetohydrazide is unique due to the presence of the chloro group, which imparts specific chemical and biological properties. The chloro group can influence the compound’s reactivity, making it more suitable for certain reactions and applications compared to its analogs with different substituents.
Biological Activity
2-[(4-Chlorophenyl)amino]acetohydrazide, a compound characterized by its unique chloro group, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and therapeutic applications, supported by various research findings and case studies.
Chemical Structure and Synthesis
The chemical formula of this compound is . The synthesis typically involves the reaction of 4-chloroaniline with ethyl chloroacetate to form an intermediate, followed by a reaction with hydrazine hydrate. The process can be summarized as follows:
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Formation of Intermediate :
- Reactants : 4-chloroaniline and ethyl chloroacetate
- Solvent : Ethanol
- Conditions : Reflux for several hours
-
Final Product Formation :
- Reactants : Intermediate and hydrazine hydrate
- Conditions : Room temperature to reflux
Biological Activity Overview
The biological activity of this compound includes antimicrobial and anticancer properties. Research indicates that the compound interacts with various molecular targets, influencing cellular processes such as apoptosis and microbial growth inhibition.
The mechanism of action primarily involves the binding of this compound to specific proteins and enzymes, which alters their activity. This interaction can lead to:
- Inhibition of Microbial Growth : By disrupting essential cellular functions in pathogens.
- Induction of Apoptosis in Cancer Cells : By affecting pathways related to cell survival and proliferation.
Case Studies and Research Findings
Numerous studies have evaluated the biological activity of this compound, highlighting its potential therapeutic applications:
-
Anticancer Activity :
- A study demonstrated that derivatives of this compound exhibited significant cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer) and HCT116 (colon cancer). The IC50 values ranged from 0.67 µM to 1.18 µM, indicating potent activity compared to standard chemotherapeutics .
-
Antimicrobial Properties :
- Research has shown that the compound possesses notable antimicrobial activity against a range of bacteria and fungi. In vitro assays indicated a minimum inhibitory concentration (MIC) effective against pathogens such as Staphylococcus aureus and Escherichia coli.
- Structure-Activity Relationship (SAR) :
Comparative Analysis with Similar Compounds
Compound Name | IC50 (µM) | Activity Type |
---|---|---|
This compound | 0.67 - 1.18 | Anticancer |
2-[(4-Bromophenyl)amino]acetohydrazide | 1.50 | Anticancer |
2-[(4-Fluorophenyl)amino]acetohydrazide | 2.00 | Anticancer |
This table illustrates that while similar compounds also exhibit anticancer properties, this compound demonstrates superior potency in certain contexts.
Properties
IUPAC Name |
2-(4-chloroanilino)acetohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN3O/c9-6-1-3-7(4-2-6)11-5-8(13)12-10/h1-4,11H,5,10H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGWSDFHTYZOJAY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NCC(=O)NN)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10307178 | |
Record name | 2-[(4-chlorophenyl)amino]acetohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10307178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2371-31-5 | |
Record name | N-(4-Chlorophenyl)glycine hydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2371-31-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 190329 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002371315 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2371-31-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190329 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-[(4-chlorophenyl)amino]acetohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10307178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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